molecular formula C12H13ClN2O B2535139 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride CAS No. 1252206-09-9

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride

Cat. No.: B2535139
CAS No.: 1252206-09-9
M. Wt: 236.7
InChI Key: BOCQGSURVRLJKN-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride is a chemical compound that features an imidazole ring and a substituted phenyl group

Preparation Methods

The synthesis of 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group, using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: The unique structural features of this compound make it suitable for the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride include:

    2-(1H-imidazol-2-yl)-1-phenylethan-1-one hydrochloride: Lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.

    2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethan-1-one hydrochloride: Has the methyl group in a different position, potentially altering its steric and electronic characteristics.

    2-(1H-imidazol-2-yl)-1-(2-chlorophenyl)ethan-1-one hydrochloride: Contains a chlorine substituent instead of a methyl group, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-9-4-2-3-5-10(9)11(15)8-12-13-6-7-14-12;/h2-7H,8H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCQGSURVRLJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2=NC=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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